1-(2-Nitrobenzoyl)piperazine hydrochloride
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Overview
Description
1-(2-Nitrobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClN3O3 and a molecular weight of 271.7 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a nitrobenzoyl group attached to the piperazine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Nitrobenzoyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
1-(2-Nitrobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Nitrobenzoyl)piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-(2-Nitrobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Nitrobenzoyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(2-Chlorobenzoyl)piperazine hydrochloride: Similar in structure but with a chlorobenzoyl group instead of a nitrobenzoyl group.
1-(2-Methylbenzoyl)piperazine hydrochloride: Contains a methylbenzoyl group, which imparts different chemical properties.
1-(2-Fluorobenzoyl)piperazine hydrochloride: Features a fluorobenzoyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its nitrobenzoyl group, which provides distinct chemical reactivity and biological interactions compared to other piperazine derivatives .
Properties
IUPAC Name |
(2-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17;/h1-4,12H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQOVCPLCNDLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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